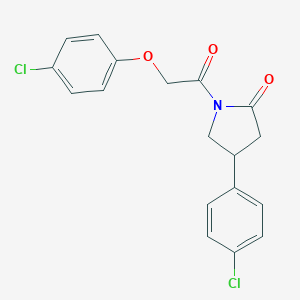
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone, also known as CPAC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAC belongs to the class of pyrrolidinone compounds and has shown promising results in various research studies. In
作用机制
The exact mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone is not fully understood. However, it has been proposed that 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a role in inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
生化和生理效应
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low toxicity. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone. One area of research could focus on optimizing the synthesis method of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone to improve its yield and purity. Another area of research could focus on developing new formulations of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone that improve its solubility and bioavailability. Additionally, future research could explore the potential use of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone and its potential therapeutic applications.
合成方法
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. The second step involves the reaction of 4-chloroacetophenone with pyrrolidine to form 4-(4-chlorophenyl)-2-pyrrolidinone. Finally, the third step involves the reaction of 4-(4-chlorophenyl)-2-pyrrolidinone with 4-chlorophenoxyacetic acid to form 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone.
科学研究应用
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections.
属性
CAS 编号 |
137427-80-6 |
|---|---|
产品名称 |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
分子式 |
C18H15Cl2NO3 |
分子量 |
364.2 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenoxy)acetyl]-4-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15Cl2NO3/c19-14-3-1-12(2-4-14)13-9-17(22)21(10-13)18(23)11-24-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2 |
InChI 键 |
PYFVQSXJADVFPM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
同义词 |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



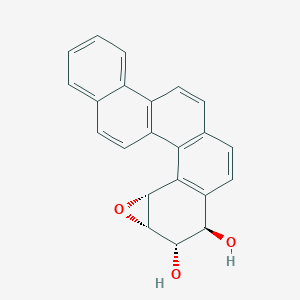
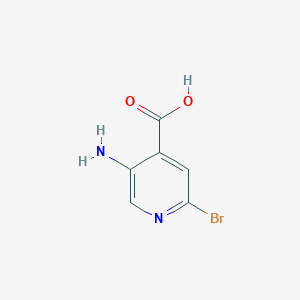
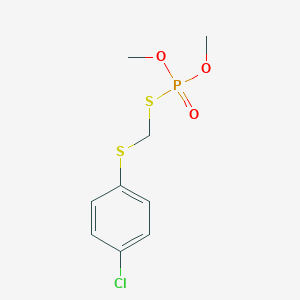

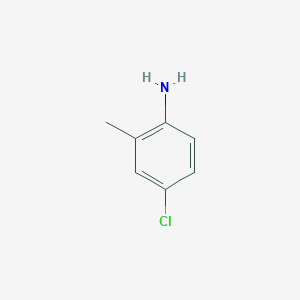
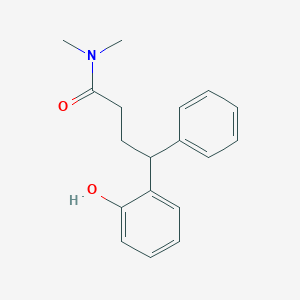
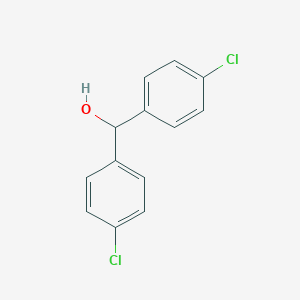
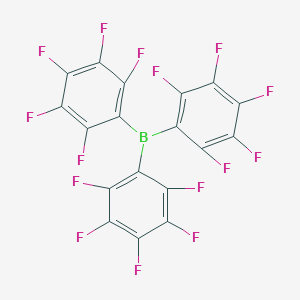
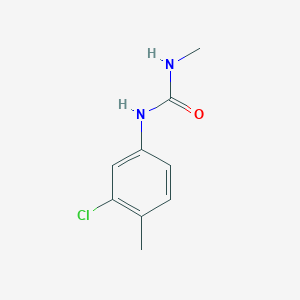
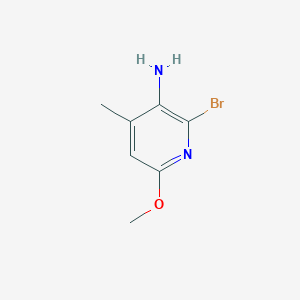
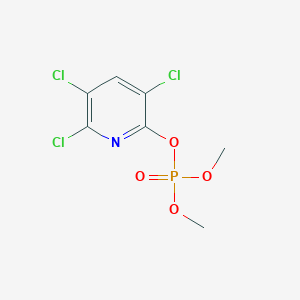
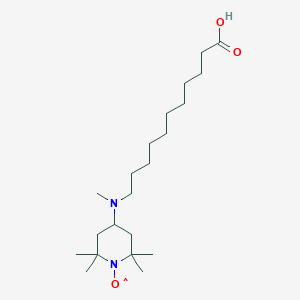
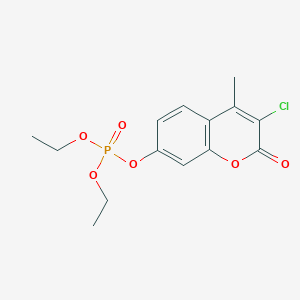
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)